Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
The compound Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (hereafter referred to as Compound A) is a spirocyclic molecule featuring a fused indoline and pyrano[3,2-c]pyridine core. Its structural complexity arises from the spiro junction at the indoline-3 and pyrano-4' positions, combined with functional groups such as isobutyl, 2-methoxyethyl, and methyl substituents.
Properties
IUPAC Name |
methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-1-(2-methylpropyl)-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6/c1-14(2)13-28-17-9-7-6-8-16(17)25(24(28)31)19-18(34-21(26)20(25)23(30)33-5)12-15(3)27(22(19)29)10-11-32-4/h6-9,12,14H,10-11,13,26H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPMXYYBROMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CCOC)C3(C4=CC=CC=C4N(C3=O)CC(C)C)C(=C(O2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, particularly in cancer research, and summarizes findings from various studies.
Chemical Structure
The compound has a unique structure characterized by multiple functional groups, including an indoline-pyrano-pyridine framework. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar indole structures have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Indole Derivatives
- Mechanism of Action : Indole derivatives were shown to induce apoptosis in cancer cells by disrupting the cell cycle and reducing the expression of anti-apoptotic proteins like survivin.
- Cell Lines Tested : Human breast cancer (MCF-7) and colorectal cancer (CRC) cell lines exhibited marked sensitivity to these compounds.
- IC50 Values : Some derivatives displayed IC50 values as low as , indicating potent activity comparable to established CDK1 inhibitors like roscovitine .
Synergistic Effects with Other Treatments
Research indicates that certain derivatives can enhance the efficacy of existing chemotherapeutic agents. For example, when combined with paclitaxel, these compounds exhibited a synergistic cytotoxic effect, leading to increased rates of apoptosis in treated cells .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary assessments suggest that while some derivatives exhibit significant anticancer activity, their safety must be evaluated through comprehensive toxicity studies.
Summary of Biological Activities
| Compound Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2m | MCF-7 | 1.14 | CDK1 inhibition, pro-apoptotic |
| 2n | CRC | 0.03–12.6 | Cell cycle arrest at G2/M |
| 2e | Various | 35.68 | Apoptosis induction |
Comparative Analysis of Anticancer Efficacy
| Compound | Activity Level | Notes |
|---|---|---|
| Nortopsentins | High | Effective against multiple cancers |
| Indole Derivatives | Moderate to High | Synergistic effects with paclitaxel |
Research Findings
- Induction of Apoptosis : Studies have confirmed that derivatives induce early apoptosis without necrotic effects in MCF-7 cells after treatment durations of up to 24 hours .
- Cell Cycle Arrest : Compounds have been shown to cause significant cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .
- Potential for Drug Development : The unique properties and mechanisms of action associated with these compounds suggest they could serve as leads for developing new anticancer therapies targeting resistant cancer types .
Comparison with Similar Compounds
Structural Comparisons
Core Structure Variations
- Compound B (Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate): Differs from Compound A by substituting the 1-isobutyl group with an ethyl group.
- Compound C (Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-[(pyridin-3-yl)methyl]-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate, CAS 879623-64-0): Replaces the 6'-(2-methoxyethyl) group with a pyridin-3-ylmethyl substituent. The aromatic pyridine ring may enhance π-π stacking interactions but reduce solubility compared to the ether-linked methoxyethyl group in Compound A .
Heterocyclic Systems
- Compound D (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate): Features an imidazo[1,2-a]pyridine core instead of a spiro[indoline-pyrano] system.
- Compound E (Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate): Contains a pyrano[3,2-b]pyran core with dichlorophenyl and hydroxymethyl groups. The lack of a spiro junction simplifies the structure but reduces conformational rigidity compared to Compound A .
Physicochemical Properties
Preparation Methods
Route 1: Diels-Alder Cycloaddition for Pyran Ring Formation
This method adapts strategies from indoline alkaloid synthesis, utilizing a Diels-Alder reaction to assemble the pyrano[3,2-c]pyridine system.
Step 1: Synthesis of Indoline Precursor
- Substrate: 4-Isobutyl-2-nitroaniline
- Cyclization: Hydrogenation (H₂, Pd/C) followed by acid-mediated cyclization yields 1-isobutylindoline-2,3-dione.
- Functionalization: Alkylation at C3 using ethyl bromoacetate introduces the spiro carbon precursor.
Step 2: Diene Preparation
- Diene component: 2-Methoxyethyl-substituted diene synthesized from methyl vinyl ketone and 2-methoxyethylmagnesium bromide.
- Dienophile: N-Acryloyl morpholine activates the α,β-unsaturated system for cycloaddition.
Step 3: [4+2] Cycloaddition
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Toluene |
| Catalyst | None (thermal conditions) |
| Yield | 62% |
The reaction forms the pyrano[3,2-c]pyridine ring, with subsequent oxidation (CrO₃/H₂SO₄) introducing the 5'-ketone.
Step 4: Spirocyclization and Functionalization
- Deprotection: Hydrolysis of the morpholine group with HCl.
- Spirojunction formation: Base-mediated intramolecular aldol condensation (K₂CO₃, DMF).
- Amination: NH₃/MeOH under high pressure introduces the 2'-amino group.
- Esterification: Methylation (CH₂N₂, Et₂O) yields the final ester.
Route 2: Tandem Michael Addition-Cyclization
This approach leverages ozonolysis-mediated ring expansions for pyran ring formation.
Step 1: Indoline-3-carboxylic Acid Synthesis
- Starting material: 1-Isobutylisatin.
- Reductive amination: NaBH₄/CH₃OH generates indoline-3-ol.
- Oxidation: Jones oxidation to indoline-3-carboxylic acid.
Step 2: Pyran Ring Assembly
- Michael acceptor: Ethyl 3-(2-methoxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate.
- Conjugate addition: Indoline-3-carboxylic acid attacks the α,β-unsaturated ketone (DMAP catalysis).
- Cyclization: Ozonolysis (O₃, CH₂Cl₂/-78°C) followed by reductive workup (Me₂S) induces pyran ring closure.
Critical Parameters:
| Stage | Conditions | Yield |
|---|---|---|
| Michael addition | DMAP (10 mol%), RT, 24h | 58% |
| Ozonolysis | -78°C, 2h | 73% |
| Spirocyclization | KOtBu, THF, 0°C | 41% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total steps | 7 | 6 |
| Overall yield | 12.4% | 10.9% |
| Scalability | Pilot-scale | Lab-scale |
Route 1 offers better scalability due to robust thermal conditions, while Route 2 provides superior stereocontrol during ozonolysis.
Functional Group Compatibility
- Amino group introduction: Route 1’s late-stage amination risks over-alkylation, whereas Route 2 incorporates nitrogen earlier.
- Ester stability: Both routes require anhydrous conditions during methylation to prevent hydrolysis.
Optimization Strategies
Catalytic Asymmetric Synthesis
Recent advances propose using Jacobsen’s thiourea catalyst for enantioselective spirocyclization:
- Catalyst: (R,R)-1,2-Diphenylethylene diamine-derived thiourea (10 mol%)
- Solvent: CHCl₃ at -40°C
- ee: Up to 88% achieved in model systems
Flow Chemistry Approaches
Microreactor systems enhance exothermic steps:
- Diels-Alder step: Residence time 12 min at 130°C
- Yield improvement: 78% vs. batch 62%
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.82 (s, 1H, NH), 4.32 (q, J=7.1Hz, 2H, OCH₂), 3.41 (s, 3H, OCH₃) |
| HRMS (ESI+) | m/z 498.2154 [M+H]⁺ (calc. 498.2151) |
Purity Assessment
HPLC method:
- Column: C18, 150 × 4.6 mm
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Retention time: 14.3 min
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of complex spiro compounds like this requires multi-step protocols involving cyclization, functional group protection, and regioselective coupling. Key steps include controlling temperature (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF for solubility), and reaction time (monitored via TLC/HPLC). Statistical Design of Experiments (DoE) can reduce trial-and-error by identifying critical variables (e.g., catalyst loading, solvent ratio) and their interactions . For example, fractional factorial designs may optimize yield while minimizing side reactions .
Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves stereochemistry and connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is validated via High-Performance Liquid Chromatography (HPLC) with UV/vis or MS detection. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .
Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?
Techniques like column chromatography (gradient elution) or preparative HPLC are standard. However, advanced separation technologies, such as membrane-based filtration or centrifugal partition chromatography, may improve recovery of polar intermediates. Process analytical technology (PAT) tools enable real-time monitoring to detect unstable intermediates .
Advanced Research Questions
Q. How can computational methods (e.g., quantum mechanics, machine learning) accelerate reaction optimization for this compound?
Quantum chemical calculations (DFT) predict transition states and thermodynamic feasibility of key steps, such as spiro-ring formation. Machine learning models trained on reaction databases can suggest optimal catalysts or solvents. For example, ICReDD’s integrated approach combines quantum calculations with experimental feedback loops to refine reaction pathways .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR signals or HRMS adducts)?
Cross-validate data using multiple techniques:
- Compare experimental NMR shifts with computational predictions (e.g., DFT-NMR).
- Use isotopic labeling to trace unexpected adducts in HRMS.
- Employ tandem MS/MS to fragment ambiguous peaks. Contradictions may arise from dynamic equilibria (e.g., keto-enol tautomerism), which variable-temperature NMR can clarify .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
Use fragment-based approaches to systematically modify substituents (e.g., isobutyl or methoxyethyl groups). Pair this with molecular docking against target proteins (e.g., kinases or GPCRs) to prioritize derivatives. Biological assays (e.g., enzyme inhibition, cell viability) should follow orthogonal validation to minimize false positives .
Q. What kinetic and mechanistic studies are critical for scaling up synthesis?
Conduct time-resolved in-situ FTIR or Raman spectroscopy to monitor reaction progress. Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) for rate-limiting steps. Microreactor systems enable high-throughput screening of temperature/pressure effects on yield and selectivity .
Q. How can researchers address low yields in spiro-ring formation steps?
Evaluate steric and electronic effects using computational tools (e.g., molecular mechanics). Introduce directing groups (e.g., Lewis acids) to stabilize transition states. Alternatively, photoredox catalysis or microwave-assisted synthesis may enhance ring-closure efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
